molecular formula C6H9NO3S B12311460 Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione

Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione

Cat. No.: B12311460
M. Wt: 175.21 g/mol
InChI Key: NNWORFCIWXFPGX-UHFFFAOYSA-N
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Description

Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione is a sophisticated, saturated bicyclic scaffold incorporating pyrrole and sulfone motifs within a fused ring system. This compound is offered exclusively for research and development purposes, primarily serving as a versatile building block in medicinal chemistry and drug discovery programs. The saturated nature of this scaffold promotes three-dimensional molecular diversity, a sought-after property in the design of new pharmacological agents . While direct applications for this specific isomer are proprietary, the broader class of thienopyrrole derivatives has demonstrated significant potential in biomedical research. For instance, closely related thieno[3,2-b]pyrrole carboxamides have been identified as potent and selective anti-infective agents, showing sub-micromolar to nanomolar efficacy against parasites like Giardia duodenalis and activity against drug-resistant strains . This highlights the value of the thienopyrrole core in developing new therapies for neglected diseases. The presence of multiple carbonyl and sulfone groups provides distinct polarity and sites for chemical derivatization, making this scaffold a valuable template for constructing diverse compound libraries aimed at probing biological systems and identifying new hit compounds . This product is intended for use in laboratory research only.

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one

InChI

InChI=1S/C6H9NO3S/c8-6-1-4-2-11(9,10)3-5(4)7-6/h4-5H,1-3H2,(H,7,8)

InChI Key

NNWORFCIWXFPGX-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2NC1=O

Origin of Product

United States

Biological Activity

Structure and Properties

Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione is characterized by a thieno-pyrrole framework with a saturated six-membered ring containing a sulfur atom and a pyrrole unit. Its molecular formula is C7H9N1O3S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, potentially leading to diverse effects.

Antioxidant Properties

While specific data on this compound is limited, related compounds in the thieno[2,3-c]pyrazole family have shown promising antioxidant activity. A study on African catfish (Clarias gariepinus) demonstrated that certain thieno[2,3-c]pyrazole compounds could protect against the toxicity of 4-nonylphenol .

Table 1: Erythrocyte Alterations in African Catfish

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Compound 7b0.6 ± 0.16

This data suggests that compounds with similar structural elements to this compound may have protective effects against oxidative stress in biological systems .

Potential Pharmacological Applications

Given its structural similarities to other biologically active compounds, this compound may have potential applications in various pharmacological areas:

  • Anti-inflammatory activity
  • Antimicrobial properties
  • Anticancer potential
  • Enzyme inhibition

However, it's important to note that these potential activities are based on structural analogies and require further investigation specific to this compound .

Research Gaps and Future Directions

Current research on the specific biological activity of this compound is limited. Future studies should focus on:

  • In vitro assays to determine its effects on various cellular processes
  • Structure-activity relationship studies to understand how its unique features contribute to biological activity
  • In vivo experiments to assess its potential therapeutic applications and toxicity profile

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-2,5,5-trione: Contains a thieno[3,4-b]pyrrole skeleton with sulfur at the 5λ⁶ position and three ketone groups. The hexahydro designation indicates partial saturation, reducing aromaticity and enhancing conformational flexibility .
  • Octahydropyrrolo[3,4-b]pyrrole derivatives () : Feature a fully saturated pyrrolo[3,4-b]pyrrole system. The absence of sulfur and higher saturation (octahydro vs. hexahydro) increases rigidity and may alter pharmacological profiles .
  • (5~{S})-1-ethyl-5-(4-methylphenyl)-8,9-dihydro-5~{H}-furo[3,4]pyrido[3,5-b]pyrimidine-2,4,6-trione (): Substitutes sulfur with oxygen in the furo-pyrido-pyrimidine system.
Compound Core Heterocycle Heteroatom Saturation Level Key Functional Groups
Target compound Thieno[3,4-b]pyrrole S Hexahydro Trione
Octahydropyrrolo[3,4-b]pyrrole derivatives Pyrrolo[3,4-b]pyrrole N Octahydro Varied substituents
Furo-pyrido-pyrimidine-trione Furo[3,4]pyrido-pyrimidine O Dihydro Trione

Functional Group Reactivity

  • Trione vs. Thione: The target compound’s trione groups enable strong hydrogen-bond donor/acceptor interactions, critical for molecular recognition in drug design. In contrast, thione derivatives (e.g., imidazo-thieno-pyrimidine-thione in ) exhibit nucleophilic reactivity at the sulfur atom, favoring metal coordination or alkylation reactions .

Solubility and Stability

  • Bispyrido-pyrrolo-pyrazine-diones () : Exhibit poor solubility in common organic solvents, attributed to planar, conjugated systems. The target compound’s hexahydro saturation may improve solubility by disrupting crystallinity .
  • Furo-pyrido-pyrimidine-trione () : Oxygen’s electronegativity enhances solubility in polar solvents compared to sulfur analogs, though steric effects from substituents (e.g., 4-methylphenyl) may counteract this .

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